4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
4-(3-ETHOXY-4-PROPOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of pyrrolopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ETHOXY-4-PROPOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolopyrazole core, followed by the introduction of various substituents through reactions such as alkylation, hydroxylation, and etherification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-ETHOXY-4-PROPOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-ETHOXY-4-PROPOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-ETHOXY-4-METHOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- 4-(3-ETHOXY-4-PROPOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(3-METHOXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
Uniqueness
The uniqueness of 4-(3-ETHOXY-4-PROPOXYPHENYL)-3-(2-HYDROXYPHENYL)-5-(3-HYDROXYPROPYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.
Properties
Molecular Formula |
C25H29N3O5 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H29N3O5/c1-3-14-33-19-11-10-16(15-20(19)32-4-2)24-21-22(17-8-5-6-9-18(17)30)26-27-23(21)25(31)28(24)12-7-13-29/h5-6,8-11,15,24,29-30H,3-4,7,12-14H2,1-2H3,(H,26,27) |
InChI Key |
QECROABZKZRCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O)OCC |
Origin of Product |
United States |
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